3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid

Description

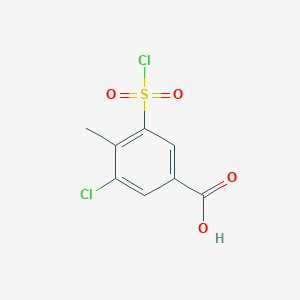

3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid (CAS 1341830-84-9) is a substituted benzoic acid derivative with the molecular formula C₈H₆Cl₂O₄S . Its structure features a chloro group at position 3, a chlorosulfonyl group at position 5, and a methyl group at position 4 (SMILES: CC1=C(C=C(C=C1Cl)C(=O)O)S(=O)(=O)Cl) . Key properties include:

- Molecular Weight: 269.10 g/mol .

- Storage: Sealed in dry conditions at 2–8°C .

- Hazards: Classified as a Category 8 corrosive substance (UN 3261) with hazard statement H318 (causes serious eye damage) .

Predicted collision cross-section (CCS) values for its adducts range from 152.7 Ų ([M-H]⁻) to 165.9 Ų ([M+Na]⁺), indicating moderate molecular bulkiness .

Properties

IUPAC Name |

3-chloro-5-chlorosulfonyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDYGJUVUJISSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341830-84-9 | |

| Record name | 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorosulfonation of 3-Chlorobenzoic Acid Derivatives

Method Summary:

The most common and direct synthetic route involves the reaction of 3-chlorobenzoic acid or its methyl-substituted analogues with chlorosulfonic acid under heating in an inert atmosphere. This electrophilic aromatic substitution introduces the chlorosulfonyl group at the 5-position relative to the carboxylic acid.

- Reactants: 3-chlorobenzoic acid or 4-methyl-3-chlorobenzoic acid (substrate), chlorosulfonic acid (HSO3Cl) as chlorosulfonating agent.

- Conditions: Heating at 100–130 °C for 6–12 hours under nitrogen or inert atmosphere to prevent side reactions.

- Workup: Quenching the reaction mixture with ice-water, extraction with organic solvents such as ethyl acetate or dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and concentration to isolate the product.

- Yields: Reported yields vary from 41% to 58% depending on substrate purity and reaction conditions.

- 3-Chlorobenzoic acid (3 g, 19.16 mmol) was reacted with 5 mL chlorosulfonic acid at 130 °C for 12 hours under nitrogen. After quenching and extraction, the product 3-chloro-5-(chlorosulfonyl)benzoic acid was obtained as a yellow solid with 41% yield.

- Similarly, 4-methylbenzoic acid derivatives were chlorosulfonated at 100 °C for 3–6 hours, yielding 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid in 44–58% yield.

| Parameter | Typical Values/Conditions |

|---|---|

| Substrate | 3-chlorobenzoic acid or 4-methyl-3-chlorobenzoic acid |

| Chlorosulfonating agent | Chlorosulfonic acid (HSO3Cl) |

| Temperature | 100–130 °C |

| Reaction time | 6–12 hours |

| Atmosphere | Nitrogen or inert |

| Workup | Quench with ice-water, extract with organic solvent, wash, dry, concentrate |

| Yield | 41–58% |

Chlorosulfonation Followed by Amide Coupling (Bifunctional Derivative Synthesis)

In some synthetic schemes, the chlorosulfonation is performed on amide-coupled intermediates derived from 4-methylbenzoic acid. This approach enables the preparation of bifunctional sulfonamide-amide derivatives, with the chlorosulfonyl group introduced after amide formation.

- Initial amide coupling of 4-methylbenzoic acid with an amine (e.g., ethylpiperazine-1-carboxylate) using standard coupling reagents (e.g., EDC, HOBT, triethylamine).

- Subsequent chlorosulfonation of the amide intermediate with chlorosulfonic acid at 100 °C for 6 hours.

- Workup involves quenching with ice, extraction with dichloromethane, washing, drying, and concentration to give chlorosulfonyl-functionalized amide compounds.

This method is valuable for preparing advanced intermediates for further functionalization, demonstrating the versatility of chlorosulfonation on pre-functionalized aromatic acids.

Alternative Chlorosulfonation Approaches and Related Compounds

In patent literature, related chlorosulfonyl benzoic acid derivatives such as 4-chloro-3-(chlorosulfonyl)benzoic acid are prepared by heating 4-chlorobenzoic acid with chlorosulfonic acid at 140 °C for 6 hours, followed by quenching in ice-water and ether extraction. This method is analogous and can be adapted for this compound synthesis with appropriate positional isomers.

Chlorination under iron catalysis and controlled chlorine gas addition has been reported for thiophene analogues bearing chlorosulfonyl groups, indicating that halogenation and sulfonation can be combined under carefully controlled conditions. However, for the benzoic acid derivative , direct chlorosulfonation remains the preferred route.

Summary Table of Preparation Methods

| Method No. | Substrate | Reagent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Chlorobenzoic acid | Chlorosulfonic acid | 130 °C, 12 h, N2 atmosphere | 41 | Direct chlorosulfonation, classical method |

| 2 | 4-Methyl-3-chlorobenzoic acid amide intermediate | Chlorosulfonic acid | 100 °C, 6 h | 44–58 | Chlorosulfonation post amide coupling |

| 3 | 4-Chlorobenzoic acid (related) | Chlorosulfonic acid | 140 °C, 6 h | Not specified | Patent method, adaptable to methyl derivative |

| 4 | Thiophene carboxylate derivatives (analogous) | Chlorine gas, Fe catalyst | 24–32 °C, controlled Cl2 flow | Not specified | Halogenation + chlorosulfonation approach |

Research Findings and Analytical Data

- The chlorosulfonation reaction is sensitive to temperature and time; higher temperatures and prolonged reaction times favor better conversion but may lead to side reactions or decomposition.

- The reaction is typically performed under inert atmosphere to avoid hydrolysis and oxidation.

- Workup includes careful quenching with ice-water to decompose excess chlorosulfonic acid and extraction with organic solvents to isolate the product.

- Purity and identity are confirmed by spectral methods such as 1H NMR, IR (notably SO2 stretching bands near 1350 and 1170 cm^-1), and mass spectrometry.

- Yields are moderate, generally below 60%, reflecting the challenge of selective chlorosulfonation on substituted benzoic acids.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a sulfone or sulfoxide .

Scientific Research Applications

3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and chlorosulfonyl groups are reactive sites that can form covalent bonds with nucleophilic residues in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (CAS 926264-75-7)

- Molecular Formula : C₈H₆ClFO₄S .

- Key Difference : Fluorine replaces chlorine at position 3.

- Applications in pharmaceuticals are suggested due to fluorinated analogs’ metabolic stability .

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CAS 1201663-81-1)

- Molecular Formula : C₇H₅Cl₂O₅S .

- Key Difference : Hydroxyl group replaces the methyl group at position 3.

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid solubility. This derivative may exhibit enhanced reactivity in esterification or amidation reactions .

4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 372-31-6)

Functional Group Comparisons

Sulfonyl Chlorides vs. Sulfonamides

- 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9): A benzoyl chloride derivative with a trifluoromethyl group.

- The sulfamoyl bridge in Halosulfuron-methyl enables hydrogen bonding with acetolactate synthase, a target in plants, whereas the chlorosulfonyl group in the parent compound may lack this specificity .

Pharmacologically Active Analogs

- Bumetanide (derived from 4-chloro-3-(chlorosulfonyl)benzoic acid): A loop diuretic leveraging the sulfamoyl group for renal Na⁺/K⁺/Cl⁻ cotransport inhibition .

- Chlortalidone (derived from 2-[4-chloro-3-(chlorosulfonyl)benzoyl]benzoic acid): A thiazide-like diuretic. The extended aromatic system in Chlortalidone enhances binding affinity compared to simpler benzoic acid derivatives .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid is a synthetic compound characterized by its chlorinated and sulfonyl functional groups attached to a methylbenzoic acid core. Its molecular formula is CHClOS, indicating a complex structure that contributes to its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClOS

- Molecular Weight : 253.1 g/mol

- Functional Groups : Chlorine (Cl), Chlorosulfonyl (SOCl), Carboxylic Acid (COOH)

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 4-methylbenzoic acid using chlorosulfonic acid under controlled conditions. This process ensures the selective formation of the desired product while minimizing side reactions and by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The reactive chloro and chlorosulfonyl groups can form covalent bonds with nucleophilic residues in proteins, potentially modulating enzyme activity and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds suggest a promising potential for development as antimicrobial agents .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. The chlorosulfonyl group is known to interact with inflammatory mediators, potentially reducing inflammation through modulation of cytokine production and signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound may exhibit selective cytotoxic effects. In vitro studies have shown that it can induce apoptosis in certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on human foreskin fibroblasts and several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μg/mL without notable cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other benzoic acid derivatives. The findings revealed that while many derivatives exhibit varying degrees of biological activity, the presence of both chloro and chlorosulfonyl groups in this compound enhances its interaction with biological targets compared to structurally similar compounds lacking these functionalities .

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory, Cytotoxic |

| 3-Chloro-5-(hydroxy)-4-methylbenzoic acid | Structure | Moderate Antimicrobial |

| 4-(Chlorosulfonyl)benzoic acid | Structure | Low Cytotoxicity |

Q & A

Q. What are the recommended storage conditions for 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid to ensure stability?

The compound should be stored sealed in dry conditions at 2–8°C to prevent hydrolysis of the chlorosulfonyl group and degradation of the carboxylic acid moiety. Use desiccants and moisture-proof containers for long-term storage .

Q. What spectroscopic or chromatographic methods are recommended for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Utilize predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (153.2 Ų) and [M+Na]⁺ (165.9 Ų) to confirm molecular identity .

- FT-IR Spectroscopy: Identify functional groups such as the sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹).

- HPLC: Monitor purity using a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a Category 1B eye hazard (H318). Use nitrile gloves, safety goggles, and a fume hood. In case of contact, rinse eyes immediately with water for 15 minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

Molecular dynamics simulations using the SMILES string CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O and InChIKey LNXKUHAQOFLUPW-UHFFFAOYSA-N can model transition states for reactions with amines or alcohols. Density Functional Theory (DFT) calculations assess charge distribution, showing the chlorosulfonyl group’s electrophilicity .

Q. How to design synthetic routes for sulfonamide derivatives using this compound?

- Reaction with Amines: React with primary amines (e.g., benzylamine) in anhydrous THF at 0–5°C under nitrogen. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Workup: Quench with ice-cold water, extract with dichloromethane, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Q. How does the methyl group at position 4 influence electronic effects on substitution reactions?

The electron-donating methyl group decreases the electrophilicity of the adjacent chlorosulfonyl group compared to electron-withdrawing substituents (e.g., fluoro or nitro). This requires harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) for nucleophilic substitutions .

Q. What challenges arise when interpreting mass spectrometry data for this compound?

Multiple adducts (e.g., [M+NH₄]⁺, [M+K]⁺) complicate spectral interpretation. Use high-resolution instruments (Q-TOF) to distinguish isotopic patterns and validate against predicted CCS values .

Q. How to resolve contradictions in experimental data when literature is scarce?

- Cross-Reference Analogues: Compare reactivity with structurally similar compounds like 4-chloro-3-(chlorosulfonyl)benzoic acid (used in Bumetanide synthesis) to infer reaction pathways .

- Control Experiments: Synthesize and characterize derivatives (e.g., methyl esters) to isolate variables in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.